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molecular formula C13H10ClF3N2O B1432896 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine CAS No. 1354819-36-5

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Cat. No. B1432896
M. Wt: 302.68 g/mol
InChI Key: YETKXYDWPRKFRK-UHFFFAOYSA-N
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Patent
US09145407B2

Procedure details

6-Chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine (Preparation 42, 800 mg, 2.6 mmol) was dissolved in methanol (32 mL), the solution was degassed with argon for 15 minutes then palladium on charcoal (160 mg) was added and placed under a balloon of hydrogen gas for 4 hours. The reaction mixture was filtered through diatomaceous earth, washed with methanol (20 mL) and the combined filtrate concentrated in vacuo to afford the title compound as a solid (700 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([CH3:8])=[C:4]([C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:10]=2[O:19][CH3:20])[CH:3]=1>CO>[CH3:20][O:19][C:10]1[CH:11]=[CH:12][C:13]([C:15]([F:16])([F:17])[F:18])=[CH:14][C:9]=1[C:4]1[CH:3]=[CH:2][N:7]=[N:6][C:5]=1[CH3:8]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)C)C1=C(C=CC(=C1)C(F)(F)F)OC
Name
Quantity
32 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with argon for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
palladium on charcoal (160 mg) was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with methanol (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)C1=C(N=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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